molecular formula C13H22N4O3 B14875970 Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14875970
M. Wt: 282.34 g/mol
InChI Key: DGEGTDPTNFVCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. It is often used in the synthesis of various pharmaceutical and chemical compounds due to its versatile reactivity and stability.

Chemical Reactions Analysis

Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-12(2,3)20-11(18)17-9-4-5-10(17)7-13(19,6-9)8-15-16-14/h9-10,19H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEGTDPTNFVCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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